

In-Depth Technical Guide: Structural and Chemical Properties of AH001

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Compound of Interest		
Compound Name:	AH001	
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Taipei, Taiwan - AnHorn Medicines has developed **AH001**, a first-in-class, topically administered small molecule protein degrader for the treatment of androgenetic alopecia (AGA).[1][2][3] This document provides a comprehensive overview of the available structural, chemical, and preclinical data for **AH001**.

Introduction

Androgenetic alopecia is a common hair loss disorder driven by the binding of dihydrotestosterone (DHT) to the androgen receptor (AR) in hair follicle cells.[2][4] **AH001** is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the AR protein, thereby addressing a key driver of AGA.[1][2] Developed using AnHorn Medicines' proprietary AI-powered drug discovery platform, **AH001** has recently completed a Phase I clinical trial in the United States, demonstrating a favorable safety and tolerability profile.[1][5]

Structural and Chemical Properties

While the precise chemical structure of **AH001** is proprietary, information from patent filings and scientific disclosures allows for a general characterization. **AH001** is a bifunctional small molecule, a hallmark of PROTACs, consisting of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. A patent from AnHorn Medicines (WO2024002206A1) describes a series of such compounds, with "Compound 29" highlighted for its potent AR degradation activity.[6]



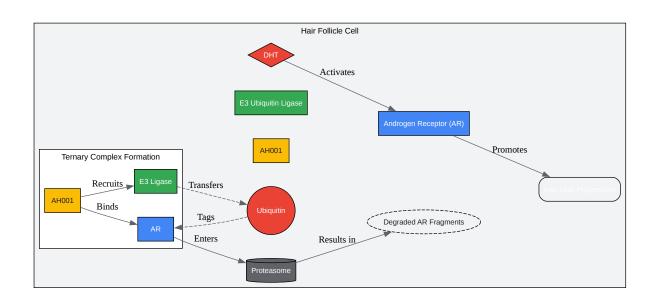
Table 1: Physicochemical and In Vitro Properties of AH001 (Exemplified as Compound 29)

Property	Value	Source
Mechanism of Action	Androgen Receptor Degrader	[1][2]
Target Protein	Androgen Receptor (AR)	[1][2]
E3 Ligase Recruited	(Not explicitly stated, typically Cereblon or VHL for AR PROTACs)	General PROTAC knowledge
DC50 (AR Degradation)	10-25 nM (in LNCaP cells)	[6]
Administration Route	Topical	[2]

Mechanism of Action and Signaling Pathway

AH001 operates through a targeted protein degradation mechanism. By binding simultaneously to the androgen receptor and an E3 ubiquitin ligase, it forms a ternary complex. This proximity facilitates the ubiquitination of the AR protein, marking it for degradation by the proteasome. This approach differs from traditional AR inhibitors by eliminating the entire protein, which may offer a more profound and durable therapeutic effect.





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Figure 1: Mechanism of Action of AH001.

Preclinical Efficacy and Safety In Vitro Androgen Receptor Degradation

The potency of **AH001** in degrading the androgen receptor was assessed in the LNCaP human prostate cancer cell line, which is a standard model for AR-related research.

Table 2: In Vitro AR Degradation



Cell Line	Assay	Endpoint	Result
LNCaP	Western Blot or similar	DC50	10-25 nM

In Vivo Efficacy in a Murine Model of AGA

AH001 has demonstrated significant efficacy in reversing hair loss in a dihydrotestosterone (DHT)-induced murine model of androgenetic alopecia. Topical administration of **AH001** was shown to stimulate hair follicle regrowth.[2]

Table 3: In Vivo Efficacy in Murine AGA Model

Animal Model	Treatment	Outcome
Male C57BL/6 mice with DHT-induced hair loss	Topical AH001	Recovery of hair damage and increased skin color score

Preclinical Safety and Tolerability

Preclinical studies have indicated a favorable safety profile for **AH001**. Due to its topical administration, systemic exposure is minimized, reducing the potential for adverse effects commonly associated with oral anti-androgen therapies.[2] Phase I clinical trial results in human volunteers confirmed that **AH001** was safe and well-tolerated across all tested dose levels, with no drug-related adverse events reported.[1][5]

Experimental Protocols In Vitro Androgen Receptor Degradation Assay

Objective: To determine the concentration of **AH001** required to degrade 50% of the androgen receptor (DC50) in a relevant cell line.

Methodology:

 Cell Culture: LNCaP cells are cultured in appropriate media supplemented with fetal bovine serum.

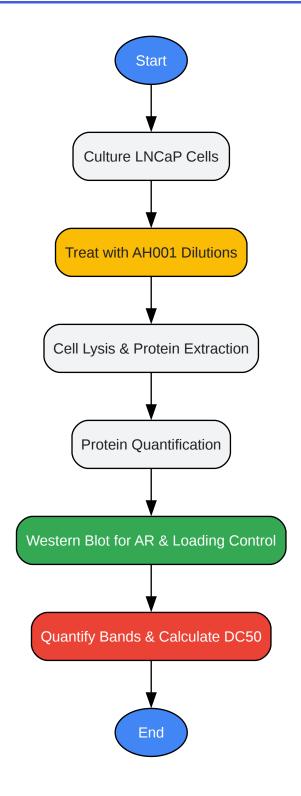
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- Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of AH001 for a specified period (e.g., 24 hours).
- Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
- Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the androgen receptor and a loading control (e.g., GAPDH or β-actin).
- Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized and quantified. The AR band intensity is normalized to the loading control, and the DC50 value is calculated from the dose-response curve.





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Figure 2: Workflow for AR Degradation Assay.

Murine Model of Androgenetic Alopecia



Objective: To evaluate the in vivo efficacy of topically applied **AH001** in a testosterone-induced hair loss model.

Methodology:

- Animal Model: Male C57BL/6 mice are used.
- Synchronization of Hair Follicles: The hair on the dorsal skin of the mice is shaved to synchronize the hair follicles in the telogen (resting) phase.
- Induction of AGA: Dihydrotestosterone (DHT) or testosterone is administered to induce an AGA-like phenotype, characterized by delayed hair regrowth.[4][7]
- Topical Treatment: A solution of AH001 or a vehicle control is applied topically to the shaved dorsal skin daily for a defined period.
- Efficacy Assessment: Hair regrowth is monitored and can be quantified by various methods, including visual scoring of the skin color (which darkens as hair follicles enter the anagen phase), and measurement of the area of hair regrowth.
- Histological Analysis: At the end of the study, skin biopsies can be taken for histological analysis to assess hair follicle morphology and density.

Conclusion

AH001 is a promising, novel androgen receptor degrader with a targeted mechanism of action for the treatment of androgenetic alopecia. Preclinical data has demonstrated its potency in degrading the androgen receptor and its efficacy in a relevant animal model of hair loss. The successful completion of a Phase I clinical trial underscores its favorable safety profile. Further clinical development will be crucial to fully elucidate the therapeutic potential of **AH001**.

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